REACTION_CXSMILES
|
[C:1](=[N:14][C:15]1[C:20]([F:21])=[CH:19][CH:18]=[CH:17][N:16]=1)([C:8]1C=CC=CC=1)C1C=CC=CC=1.C(OC(OCC)CBr)C.Br.C([O-])(O)=O.[Na+]>C(O)(C)C.O>[F:21][C:20]1[C:15]2[N:16]([CH:8]=[CH:1][N:14]=2)[CH:17]=[CH:18][CH:19]=1 |f:3.4|
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Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=NC1=NC=CC=C1F
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Name
|
|
Quantity
|
56 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CBr)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
|
Details
|
the combined organics were stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
On cooling
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Type
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ADDITION
|
Details
|
was added cautiously
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
WASH
|
Details
|
The residue was washed with further isopropanol (450 ml)
|
Type
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TEMPERATURE
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Details
|
heated to 50° C. for 18 h
|
Duration
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18 h
|
Type
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TEMPERATURE
|
Details
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On cooling
|
Type
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CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroped with EtOAc (2×440 ml)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue washed with further EtOAc until the filtrate
|
Type
|
ADDITION
|
Details
|
the aqueous phase pH adjusted to 8-9 by addition of saturated aqueous NaHCO3 solution (450 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with further EtOAc (2×220 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=2N(C=CC1)C=CN2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |